molecular formula C48H32O2S B2640339 (S)-3,3'-DI(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol CAS No. 361342-50-9

(S)-3,3'-DI(Anthracen-9-YL)-1,1'-binaphthyl-2,2'-diol

Cat. No.: B2640339
CAS No.: 361342-50-9
M. Wt: 672.84
InChI Key: ATTXRBFPNYSAAA-UHFFFAOYSA-N
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Description

(S)-3,3’-DI(Anthracen-9-YL)-1,1’-binaphthyl-2,2’-diol is a chiral organic compound that features two anthracene groups attached to a binaphthyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3’-DI(Anthracen-9-YL)-1,1’-binaphthyl-2,2’-diol typically involves the coupling of anthracene derivatives with a binaphthyl precursor. One common method involves the use of Suzuki or Sonogashira cross-coupling reactions, which are well-known for their efficiency in forming carbon-carbon bonds . These reactions often require palladium catalysts and specific ligands to achieve high yields and selectivity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3’-DI(Anthracen-9-YL)-1,1’-binaphthyl-2,2’-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the anthracene groups would yield anthraquinone derivatives, while reduction would produce dihydroanthracene compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3,3’-DI(Anthracen-9-YL)-1,1’-binaphthyl-2,2’-diol is unique due to its chiral binaphthyl backbone, which imparts specific stereochemical properties that can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications requiring precise control over molecular interactions and photophysical properties .

Properties

IUPAC Name

3-anthracen-9-yl-1-(3-anthracen-9-yl-2-hydroxynaphthalen-1-yl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H30O2/c49-47-41(43-35-19-7-1-13-29(35)25-30-14-2-8-20-36(30)43)27-33-17-5-11-23-39(33)45(47)46-40-24-12-6-18-34(40)28-42(48(46)50)44-37-21-9-3-15-31(37)26-32-16-4-10-22-38(32)44/h1-28,49-50H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKZPSCYLJRHEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)C8=C9C=CC=CC9=CC1=CC=CC=C18)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401182514
Record name [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361342-50-9, 361342-49-6
Record name [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361342-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Binaphthalene]-2,2′-diol, 3,3′-di-9-anthracenyl-, (1S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3,3'-Di-9-anthracenyl-1,1'-bi-2-naphthol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 361342-50-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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